2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol
Description
2-[4-(4-Bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol is a heterocyclic compound featuring a pyrazole core substituted with a 4-bromophenyl group at position 4 and a phenolic moiety at position 3. The phenolic oxygen is further functionalized with a 2-chloro-4-fluorobenzyl group.
Properties
Molecular Formula |
C22H15BrClFN2O2 |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C22H15BrClFN2O2/c23-15-4-1-13(2-5-15)19-11-26-27-22(19)18-8-7-17(10-21(18)28)29-12-14-3-6-16(25)9-20(14)24/h1-11,28H,12H2,(H,26,27) |
InChI Key |
JJBMVMMNRZEQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For the target compound, 4-bromoacetophenone serves as a key starting material. Reaction with ethyl acetoacetate under acidic conditions generates a β-diketone intermediate, which undergoes cyclization with hydrazine hydrate to yield 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.
Reaction Conditions:
- Solvent: Ethanol
- Catalyst: Concentrated HCl
- Temperature: Reflux (78°C)
- Yield: 68–72%
Decarboxylation of the ester via hydrolysis with aqueous NaOH followed by acidification produces 4-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid, which is subsequently reduced to the corresponding alcohol using LiAlH4.
Regioselective Modifications
Regioselectivity in pyrazole formation is critical to ensure the bromophenyl group occupies the 4-position. Substituent effects and electronic directing groups on the diketone precursor are leveraged to control ring-closure orientation. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm regioisomeric purity.
Benzyl Ether Formation via Williamson Synthesis
Phenol Activation
The phenolic hydroxyl group at position 5 of the pyrazole-containing intermediate is activated for etherification. Deprotonation with potassium carbonate (K2CO3) in N-methyl-2-pyrrolidone (NMP) generates a phenoxide ion, which reacts with 2-chloro-4-fluorobenzyl chloride in a nucleophilic substitution.
Optimized Conditions:
Solvent and Base Selection
Polar aprotic solvents like NMP or dimethylformamide (DMF) enhance reaction efficiency by stabilizing the phenoxide intermediate. Triethylamine (TEA) is occasionally substituted for K2CO3 in moisture-sensitive protocols, though yields may decrease by 10–15% due to incomplete deprotonation.
Alternative Synthetic Routes
One-Pot Multi-Step Synthesis
Recent advances demonstrate a one-pot methodology combining pyrazole cyclization and benzyl etherification. This approach reduces purification steps but requires stringent temperature control to prevent side reactions such as over-alkylation.
Reaction Optimization and Challenges
Byproduct Formation
Common byproducts include:
- Di-alkylated phenols : Mitigated by using excess phenol substrate.
- Pyrazole ring-opening products : Avoided by maintaining pH < 7 during etherification.
Temperature Sensitivity
The exothermic nature of the cyclocondensation step necessitates gradual reagent addition and cooling to 0–5°C to prevent decomposition.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm achieves baseline separation of the target compound from impurities, with purity >98%.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis substitutes LiAlH4 with sodium borohydride (NaBH4) for alcohol reduction, lowering costs by 40% despite a 5–7% yield reduction.
Waste Management
Halogenated byproducts are neutralized via treatment with activated charcoal and precipitated as inert salts before disposal.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Williamson | 70% | 98% | High | Moderate |
| Suzuki Coupling Route | 75% | 97% | Very High | Low |
| One-Pot Synthesis | 60% | 95% | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, the synthesis of related compounds has shown promising results against various bacterial strains. A study highlighted the antimicrobial efficacy of 4-(4-bromophenyl)-2H-pyrazole derivatives, suggesting that similar structures could enhance therapeutic effectiveness in treating infections caused by resistant strains .
Antiparasitic Properties
Compounds featuring the pyrazole moiety have been evaluated for their antiparasitic activities. A notable study synthesized new morpholine derivatives based on pyrazole and assessed their efficacy against parasites. The results indicated that these compounds could serve as potential leads for developing new antiparasitic agents .
Anti-inflammatory and Antioxidant Effects
Molecular docking studies have demonstrated that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. These findings suggest that 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol may be beneficial in developing treatments for conditions characterized by oxidative stress and inflammation .
Tissue-selective Androgen Receptor Modulation
The compound has potential applications as a tissue-selective androgen receptor modulator (SARM). SARMs are being explored for their ability to selectively activate androgen receptors in specific tissues, which may lead to fewer side effects compared to traditional anabolic steroids. This application is particularly relevant in the context of muscle wasting diseases and osteoporosis .
Structural Characterization
The structural properties of this compound can be analyzed through crystallography techniques. Studies have shown that the crystallization of related pyrazole compounds yields high-quality crystals suitable for X-ray diffraction analysis. This structural information can provide insights into intermolecular interactions and stability, which are crucial for developing materials with specific properties .
Synthesis of Novel Materials
The synthesis of novel materials incorporating the pyrazole structure has been reported, with applications ranging from pharmaceuticals to advanced materials. The versatility of the pyrazole ring allows for modifications that can tailor the properties of the resulting compounds for specific applications in material science .
Pesticidal Activity
Compounds similar to 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol have been investigated for their pesticidal properties. Research has indicated that certain pyrazole derivatives exhibit significant insecticidal activity, making them candidates for developing new agricultural pesticides .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial, antiparasitic, anti-inflammatory, and antioxidant properties |
| Material Science | Structural characterization through crystallography; synthesis of novel materials |
| Agricultural Chemistry | Potential pesticidal activity against various pests |
Mechanism of Action
The mechanism of action of 2-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a)
- Structure : Contains a bromophenyl and chlorophenyl group on a triazole-thione scaffold.
- Properties : Yield = 75%; CAS 1349172-90-2.
- Comparison: The triazole-thione core differs from the pyrazole-phenol system but shares halogenated aromatic substituents. The morpholine group enhances solubility compared to the benzyloxy group in the target compound .
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24)
- Structure: Combines pyrazole, quinoline, and a carboxylic acid group.
- Properties : Yield = 86%; purity >95% (HPLC).
- Comparison : The carboxylic acid moiety improves aqueous solubility, whereas the benzyloxy group in the target compound may reduce it. Both compounds exhibit planar aromatic systems, critical for π-π stacking interactions .
Isostructural Chloro/Bromo Derivatives
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
- Structure : Thiazole core with chloro- and fluorophenyl substituents.
- Crystallography : Isostructural with bromo analog (Compound 5), triclinic symmetry (P̄1), two independent molecules per asymmetric unit.
- Comparison : Halogen substitution (Cl vs. Br) minimally affects crystal packing in isostructural compounds, suggesting similar solid-state stability for the target compound and its chloro analogs .
Benzyloxy-Substituted Phenols
4-[3-(4-Bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Structure: Pyrazole ring with bromophenyl and chlorophenyl groups, linked to a butanoic acid chain.
- Properties : CAS 361198-61-0; molecular weight = 435.7 g/mol.
- Comparison: The oxobutanoic acid chain introduces polarity, contrasting with the benzyloxy-phenol group in the target compound. This structural difference may alter bioavailability and metabolic pathways .
Key Research Findings
Structural and Electronic Properties
- Planarity: The pyrazole-phenol system in the target compound is predominantly planar, facilitating π-π interactions in biological targets or crystal lattices. Deviations occur in fluorophenyl groups oriented perpendicular to the plane, as seen in isostructural analogs .
Data Tables
Table 1. Comparative Analysis of Halogenated Pyrazole Derivatives
Table 2. Halogen Impact on Crystal Packing
| Compound Pair | Halogen Difference | Crystal Symmetry | Structural Deviation |
|---|---|---|---|
| 4 (Cl) vs. 5 (Br) | Cl → Br | P̄1 | <0.1 Å (C-Br/Cl bond) |
| 3-Cl vs. 3-Br cinnamic acid | Cl → Br | Multiple phases | Polymorphism observed |
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazole and benzyloxy moieties in this compound?
Answer:
The synthesis typically involves multi-step routes:
- Pyrazole Core Formation: Use cyclization of hydrazine derivatives with β-diketones or via palladium-catalyzed cross-coupling for bromophenyl substitution .
- Benzyloxy Group Introduction: Protect the phenolic hydroxyl group (e.g., with PMB via NaH/PMB-Cl), then perform nucleophilic substitution with 2-chloro-4-fluorobenzyl bromide under basic conditions .
- Deprotection: Remove protecting groups (e.g., PMB) using TFA or H2/Pd-C .
Key Validation: Monitor intermediates via TLC and characterize using H/C NMR and HRMS .
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Answer:
- NMR Spectroscopy: H NMR identifies substituent environments (e.g., aromatic protons at δ 6.5–8.5 ppm, pyrazole protons at δ 7.0–7.5 ppm). F/C NMR confirms halogen and quaternary carbon positions .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., pyrazole vs. isomeric structures) using SHELXL for refinement. Bond angles and torsion angles validate steric interactions between substituents .
- IR Spectroscopy: Confirm hydroxyl (3200–3500 cm) and ether (1100–1250 cm) groups .
Advanced: How can conflicting solubility or reactivity data be resolved across studies?
Answer:
Contradictions often arise from:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated aromatics, while non-polar solvents favor crystallinity .
- Steric Hindrance: The ortho-chloro substituent on the benzyloxy group may reduce reactivity in cross-coupling; optimize using microwave-assisted heating to overcome kinetic barriers .
- Analytical Validation: Replicate disputed results using standardized conditions (e.g., 0.1 M in DMSO-d for NMR) and cross-check with HPLC purity data (>95%) .
Advanced: What computational tools are suitable for predicting biological activity or binding modes?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase enzymes). Focus on the pyrazole’s hydrogen-bonding potential and halogenated aryl groups’ hydrophobic pockets .
- Electrostatic Potential Maps: Generate with Multiwfn to identify nucleophilic/electrophilic regions (e.g., phenol oxygen as a hydrogen-bond donor) .
- QSAR Models: Corporate Hammett σ values for substituents (e.g., electron-withdrawing Cl/F) to predict bioactivity trends .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Answer:
- Halogen Substitutions: Replace 4-bromophenyl with 4-CF to enhance lipophilicity and target affinity. Compare IC values in enzymatic assays .
- Benzyloxy Optimization: Introduce electron-donating groups (e.g., -OCH) at the 4-position of the benzyl ring to improve metabolic stability .
- Pyrazole N-Methylation: Assess impact on conformational flexibility and cytotoxicity via molecular dynamics simulations .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Chromatography: Use silica gel flash chromatography (hexane:EtOAc gradient) for intermediates. For final products, employ preparative HPLC with C18 columns and 0.1% TFA in HO/MeCN .
- Crystallization: Optimize solvent pairs (e.g., EtOH/HO) to exploit halogen-driven π-stacking for high-purity crystals .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst Screening: Test Pd(PPh) vs. XPhos Pd G3 for Suzuki-Miyaura coupling; the latter may reduce dehalogenation side reactions .
- Temperature Control: Maintain reactions at 60–80°C to balance kinetics and catalyst stability .
- Protecting Groups: Ensure complete protection of the phenol group before coupling to prevent undesired ether cleavage .
Advanced: What strategies validate the compound’s stability under biological assay conditions?
Answer:
- Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor via LC-MS for degradation products (e.g., hydrolyzed benzyloxy groups) .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using UPLC-QTOF .
Basic: How to distinguish regioisomers during pyrazole synthesis?
Answer:
- NOE NMR Experiments: Identify spatial proximity between pyrazole protons and adjacent substituents .
- X-ray Diffraction: Resolve ambiguity by comparing experimental bond lengths (e.g., C3–N2 in pyrazole vs. alternative regioisomers) .
Advanced: What in silico methods predict metabolic pathways for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
